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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

CAS Number: 29848-46-2
Molecular Formula: CeH120:2
Molecular Weight: 116.16 g/mol

This technical guide provides a comprehensive overview of 5,5-dimethyltetrahydrofuran-3-ol,
a substituted tetrahydrofuran derivative of interest to researchers in organic synthesis and drug
discovery. Due to the limited availability of specific experimental data for this compound, this
document synthesizes information from general knowledge of tetrahydrofuran chemistry and
data from structurally related analogs to present a predictive profile of its properties, synthesis,
and potential applications.

Physicochemical and Spectral Data

While specific experimental data for 5,5-dimethyltetrahydrofuran-3-ol is not widely published,
its properties can be predicted based on its structure and comparison with analogous
compounds.

Table 1: Predicted Physicochemical Properties of 5,5-Dimethyltetrahydrofuran-3-ol

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1294789?utm_src=pdf-interest
https://www.benchchem.com/product/b1294789?utm_src=pdf-body
https://www.benchchem.com/product/b1294789?utm_src=pdf-body
https://www.benchchem.com/product/b1294789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Source/Basis for
Property . o
Value/iInformation Prediction
N ) Based on data for similar
Boiling Point 84 °C )
substituted tetrahydrofurans[1].
. General range for similar small
Density ~0.9-1.0g/mL )
organic molecules.
Soluble in polar organic Based on the presence of a
- solvents (e.g., ethanol, hydroxyl group and a
Solubility o ]
methanol, DMSO). Limited hydrophobic
solubility in water. dimethyltetrahydrofuran core.
SMILES Ccil(c)cc(o)col Chemical structure.

INChl=1S/C6H1202/c1-6(2)3- ]
InChl Chemical structure.
4(7)5-8-6/h4,7H,3,5H2,1-2H3

Table 2: Predicted Spectral Data for 5,5-Dimethyltetrahydrofuran-3-ol
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Spectroscopy

Predicted Key Features

Rationale

1H NMR

- Singlets for the two methyl
groups (gem-dimethyl).-
Multiplets for the methylene
protons on the ring.- A multiplet
for the proton on the carbon
bearing the hydroxyl group.- A
broad singlet for the hydroxyl
proton (exchangeable with
D20).

Based on the chemical
structure and known chemical

shifts for similar environments.

13C NMR

- A quaternary carbon signal
for the C5 position.- Signals for
the two equivalent methyl
carbons.- Signals for the
methylene carbons of the ring.-
A signal for the carbon bearing

the hydroxyl group.

Based on the chemical
structure and typical 13C
chemical shifts for

tetrahydrofurans.

Infrared (IR)

- A broad absorption band in
the region of 3200-3600 cm~1
(O-H stretch).- C-H stretching
absorptions around 2850-3000
cm~1.- A strong C-O stretching
absorption around 1050-1150

cm~L.

Characteristic vibrational
frequencies for alcohols and
ethers[2][3][4].

Mass Spectrometry (MS)

- Amolecular ion peak (M*) at
m/z 116.- Fragmentation
patterns corresponding to the
loss of a methyl group (m/z
101), a hydroxyl group (m/z
99), and other characteristic
fragments of the

tetrahydrofuran ring.

Based on the molecular weight
and common fragmentation
pathways of alcohols and

ethers.

Synthesis and Experimental Protocols
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A specific, validated synthesis protocol for 5,5-dimethyltetrahydrofuran-3-ol is not readily
available in the literature. However, a plausible synthetic route can be designed based on
established methods for the synthesis of substituted tetrahydrofurans.

Proposed Synthesis: Intramolecular Cyclization

A common and effective method for synthesizing substituted tetrahydrofurans is through the
intramolecular cyclization of a suitable diol.[5] The following proposed protocol outlines a
potential synthetic pathway.

Experimental Protocol: Proposed Synthesis of 5,5-Dimethyltetrahydrofuran-3-ol

Objective: To synthesize 5,5-dimethyltetrahydrofuran-3-ol via intramolecular cyclization of a
diol precursor.

Materials:

» Starting material: A suitable precursor such as a 4,4-dimethyl-1,2,5-pentanetriol derivative.
e Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride).

e Anhydrous organic solvent (e.g., toluene, tetrahydrofuran).

» Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine,
anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

o Precursor Synthesis: Synthesize the diol precursor. This may involve multiple steps, such as
the dihydroxylation of an appropriate alkene.

o Cyclization:

o Dissolve the diol precursor in an anhydrous solvent under an inert atmosphere (e.g.,
nitrogen or argon).

o Add a catalytic amount of an acid or a stoichiometric amount of a base to promote
intramolecular cyclization.
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o Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o Workup:
o Once the reaction is complete, cool the mixture to room temperature.

o If an acid catalyst was used, neutralize with a weak base solution (e.g., saturated sodium
bicarbonate). If a base was used, quench with a proton source (e.g., water or a mild acid).

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

 Purification:
o Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

e Characterization:

o Characterize the purified product by NMR, IR, and mass spectrometry to confirm its
identity and purity.

Aqueous Workup
(Neutralization/Quenching)

End: Purified Product

Intramolecular Cyclization
(Acid or Base Catalyst)

—»{ Solvent Extraction } Crude Product V{ Column C }—»

Spectroscol pic Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5,5-dimethyltetrahydrofuran-3-ol.

Potential Biological and Pharmacological
Significance
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The tetrahydrofuran ring is a prevalent structural motif in a wide array of biologically active
natural products and synthetic compounds.[5] While the specific biological activity of 5,5-
dimethyltetrahydrofuran-3-ol has not been reported, its structural features suggest potential
areas for investigation.

Potential as a Scaffold in Drug Discovery

Substituted tetrahydrofurans are key components in various therapeutic agents, including
antiviral, anticancer, and anti-inflammatory drugs.[6][7][8] The hydroxyl group on 5,5-
dimethyltetrahydrofuran-3-ol provides a convenient handle for further chemical modification,
allowing for the synthesis of a library of derivatives for biological screening.

Analog to Bioactive Molecules

The tetrahydrofuran core is present in compounds with diverse biological activities:

 Antiviral Activity: Certain substituted tetrahydrofuran derivatives have been designed and
synthesized as potent inhibitors of HIV-1 protease.[7][8][9]

o Anticancer Activity: The natural product FR901464, which contains a tetrahydropyran ring,
exhibits potent antiproliferative activity. Synthetic analogs with a tetrahydrofuran core have
also been evaluated for their anticancer properties.[1][6]

» Vasoactivity: Some tetrahydrofuran-diol metabolites of eicosanoids have been shown to be
potent vasodilators.[10]
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Caption: Logical workflow for exploring the biological potential of 5,5-
dimethyltetrahydrofuran-3-ol.

Future Research Directions

Given the limited data available, 5,5-dimethyltetrahydrofuran-3-ol represents an
underexplored area of chemical space. Future research efforts could focus on:

o Development of a robust and scalable synthetic route.

» Full spectroscopic characterization and X-ray crystallographic analysis to confirm its
structure.

e Screening for a wide range of biological activities, including but not limited to antiviral,
anticancer, and anti-inflammatory properties.
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e Use as a building block in the synthesis of more complex molecules.

Conclusion

5,5-dimethyltetrahydrofuran-3-ol is a simple substituted tetrahydrofuran with potential for
further investigation in the fields of synthetic and medicinal chemistry. While specific
experimental data is currently lacking, this guide provides a framework for its synthesis,
characterization, and potential biological evaluation based on the well-established importance
of the tetrahydrofuran scaffold. Further research is warranted to fully elucidate the properties
and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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